

# GaMF1.39 as a novel F-ATP synthase inhibitor

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## Compound of Interest

Compound Name: **GaMF1.39**  
Cat. No.: **B15566386**

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An In-depth Technical Guide to **GaMF1.39**: A Novel F-ATP Synthase Inhibitor

## Introduction

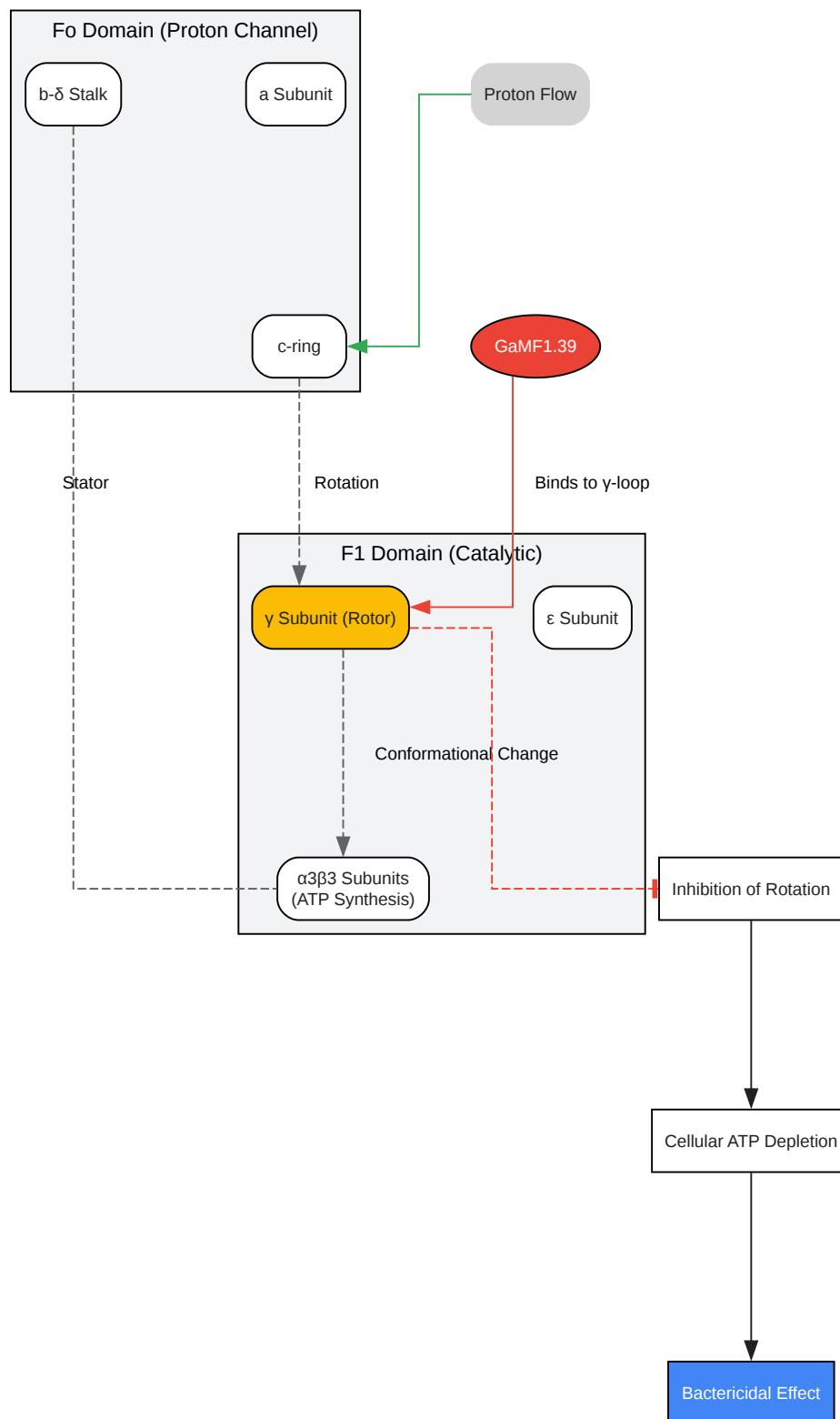
The F1Fo-ATP synthase is a critical enzyme responsible for the majority of ATP production in most living organisms.<sup>[1]</sup> Its essential role in cellular bioenergetics has made it a compelling target for therapeutic intervention, particularly in the context of infectious diseases.<sup>[1]</sup> In *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis, the F-ATP synthase is vital for growth and viability, making it a validated clinical target.<sup>[1]</sup> This guide provides a detailed overview of **GaMF1.39**, a novel diaminopyrimidine derivative that has emerged from structure-activity relationship studies of the parent compound, GaMF1.<sup>[2][3]</sup> **GaMF1.39** demonstrates potent and specific inhibition of the mycobacterial F-ATP synthase, positioning it as a promising candidate for anti-tuberculosis therapy.

## Mechanism of Action: Targeting the $\gamma$ Subunit

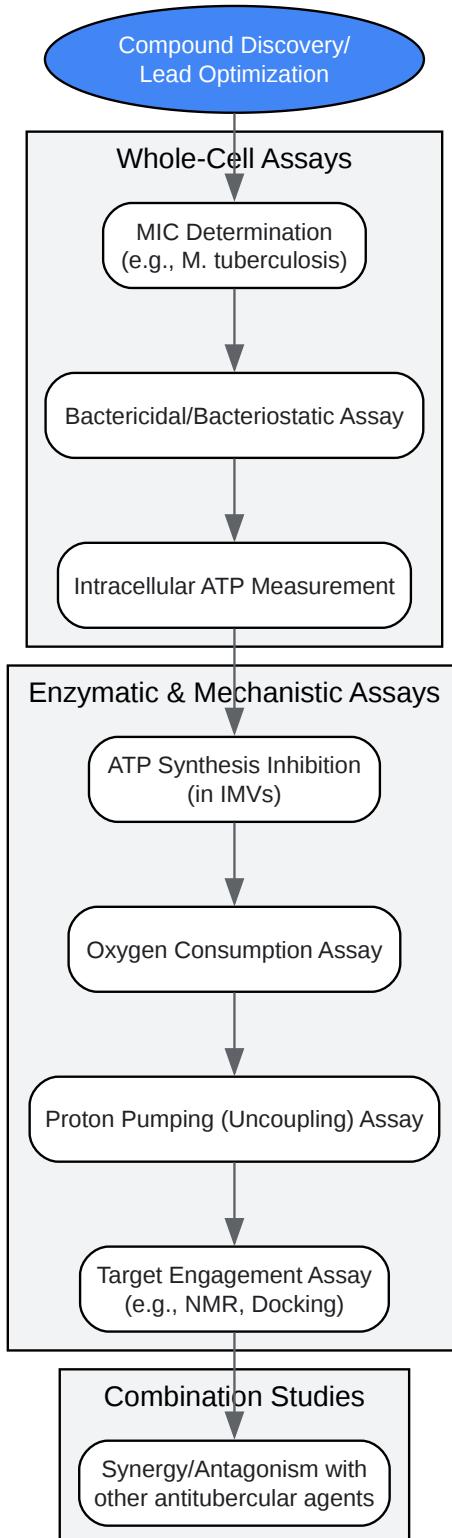
**GaMF1.39** exerts its inhibitory effect by specifically targeting the F-ATP synthase. Unlike some other F-ATP synthase inhibitors, **GaMF1.39** does not affect proton coupling or oxygen consumption, indicating a direct and specific interaction with the enzyme complex. The compound targets a mycobacterium-specific loop of the rotary  $\gamma$  subunit. This interaction is believed to interfere with the rotational mechanism of the enzyme, which is essential for coupling proton translocation to ATP synthesis. Molecular docking studies suggest that **GaMF1.39** binds to the Mtb subunit  $\gamma$  with high affinity. The benzimidazole ring of **GaMF1.39** is predicted to form a hydrogen bond with the  $\gamma$ -loop residue Q171. This targeted action depletes

the cellular formation of ATP, which is required for essential processes such as replication, cell wall formation, and the function of ATP-dependent efflux pumps.

## Mechanism of GaMF1.39 Inhibition of Mycobacterial F-ATP Synthase



## General Workflow for Evaluating a Novel F-ATP Synthase Inhibitor

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